molecular formula C8H11N5 B13221260 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile

5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile

Katalognummer: B13221260
Molekulargewicht: 177.21 g/mol
InChI-Schlüssel: NLIOKLDHNDTSCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile typically involves a multi-step process. One common method is the cyclization reaction of appropriate linear compounds. For instance, the preparation can start with the reaction of malononitrile with hydrazine to form a pyrazole intermediate. This intermediate can then undergo further reactions with cyclopropylamine and other reagents to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pH, and reaction time. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process .

Analyse Chemischer Reaktionen

Types of Reactions

5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include β-diketones, dibenzalacetone, and cyanoguanidine. The reactions are typically carried out under acidic or basic conditions, depending on the desired product .

Major Products

The major products formed from these reactions include various pyrazolo[1,5-a]pyrimidine derivatives, which are of significant interest due to their biological activities .

Wirkmechanismus

The mechanism of action of 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrazole derivatives such as:

Uniqueness

What sets 5-Amino-3-(cyclopropylamino)-1-methyl-1H-pyrazole-4-carbonitrile apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H11N5

Molekulargewicht

177.21 g/mol

IUPAC-Name

5-amino-3-(cyclopropylamino)-1-methylpyrazole-4-carbonitrile

InChI

InChI=1S/C8H11N5/c1-13-7(10)6(4-9)8(12-13)11-5-2-3-5/h5H,2-3,10H2,1H3,(H,11,12)

InChI-Schlüssel

NLIOKLDHNDTSCW-UHFFFAOYSA-N

Kanonische SMILES

CN1C(=C(C(=N1)NC2CC2)C#N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.